molecular formula C21H15N5O2S B2986143 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1207038-17-2

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2986143
CAS No.: 1207038-17-2
M. Wt: 401.44
InChI Key: IEAJDJNNEPEWDR-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both imidazothiazole and quinazolinone moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the imidazothiazole and quinazolinone intermediates, followed by their coupling through an acetamide linkage. Common reagents might include acyl chlorides, amines, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming oxidized derivatives.

    Reduction: Leading to reduced forms of the compound.

    Substitution: Particularly nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Typical reagents might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various functionalized derivatives of the original compound.

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potentially as a probe or inhibitor in biochemical assays.

    Medicine: Possibly as a lead compound in drug discovery for targeting specific biological pathways.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide might include other molecules containing imidazothiazole or quinazolinone structures.

Uniqueness

The uniqueness of this compound could be attributed to its specific combination of structural motifs, which may confer unique biological or chemical properties not found in other similar compounds.

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5O2S/c27-19(12-26-13-22-17-7-2-1-6-16(17)20(26)28)23-15-5-3-4-14(10-15)18-11-25-8-9-29-21(25)24-18/h1-11,13H,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAJDJNNEPEWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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